2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate
Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate is a colorless liquid with low vapor pressure and good chemical stability . It is mainly used as a special coating, waterproof material, optical material, and stabilizer .
Molecular Structure Analysis
The linear formula of this compound is CF3(CF2)6CH2OH . The molecular weight is 400.08 .Physical and Chemical Properties Analysis
This compound is a solid form with a boiling point of 163-165 °C (lit.) and a melting point of 44-47 °C (lit.) .Scientific Research Applications
Polymer Synthesis and Functionalization
Researchers have explored the modification of polymers using fluorinated acrylates for various applications. For example, the azide–para-fluoro substitution on polymers has been studied to create multipurpose precursors for efficient sequential postpolymerization modifications, demonstrating the versatility of fluorinated acrylates in polymer chemistry (Noy et al., 2019).
Surface Coatings and Materials Science
Fluorinated acrylates are used in the synthesis of coatings and materials that exhibit unique properties such as hydrophobicity, thermal stability, and resistance to degradation. Studies on polymer stabilizers have shown how structural factors of fluorinated acrylates influence oxidative discoloration and thermal stability of polymers, highlighting their importance in enhancing polymer durability (Yachigo et al., 1993).
Biodegradation and Environmental Impact
The biotransformation pathways of fluorotelomer-based polyfluoroalkyl substances, including acrylates, have been reviewed to understand their environmental fate. This research is crucial for assessing the impact of fluorinated polymers on environmental health and safety (Butt et al., 2014).
Advanced Material Applications
Innovative applications of fluorinated acrylates in creating advanced materials have been explored, such as in the development of photo-cross-linkable polymers for corrosion inhibition. These materials show promise for protecting metals against corrosion, demonstrating the multifunctional applications of fluorinated acrylates in advanced materials science (Baskar et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
1H,1H-Pentadecafluorooctyl acrylate, also known as 1H,1H-Perfluorooctyl acrylate or 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate, is a semi-volatile fluorinated organic compound . The primary targets of this compound are surfaces where it is applied, such as metal substrates and stainless steel meshes . It is used to modify these surfaces to achieve desired properties like superhydrophobicity .
Mode of Action
The compound interacts with its targets by forming a coating on the surface. This coating is achieved through a process called Plasma Enhanced Chemical Vapor Deposition . The presence of the acrylate group and the peculiar chemical architecture of the perfluorocarbon polymer chains contribute to the extraordinary properties of these coatings .
Biochemical Pathways
The compound is known to resist protein adsorption, which can be crucial in biomedical applications .
Pharmacokinetics
It’s known that the compound has a low water solubility , which could affect its bioavailability.
Result of Action
The primary result of the action of 1H,1H-Pentadecafluorooctyl acrylate is the formation of a coating that imparts superhydrophobic properties to the surface . This can lead to decreased cell adhesion and improved corrosion resistance .
Action Environment
The action of 1H,1H-Pentadecafluorooctyl acrylate can be influenced by environmental factors. For instance, the compound is light-sensitive , which could affect its stability. Furthermore, the compound’s action can be influenced by the properties of the surface it is applied to, such as the mesh size and coating thickness .
Biochemical Analysis
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H,1H-Perfluorooctyl acrylate can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F15O2/c1-2-4(27)28-3-5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)26/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQGYEYXKXGAQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F15O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26337-50-8 | |
Record name | 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26337-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5059799 | |
Record name | 1H,1H-Perfluorooctyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307-98-2 | |
Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl 2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=307-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentadecafluorooctyl acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H,1H-Perfluorooctyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.649 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1H,1H-perfluorooctyl acrylate (FOA) particularly interesting for the synthesis of amphiphilic block copolymers?
A1: FOA is a fluorinated acrylate monomer that imparts hydrophobic properties when incorporated into a polymer chain. [] This makes it highly valuable for synthesizing amphiphilic block copolymers, which contain both hydrophobic and hydrophilic segments. The distinct difference in polarity between FOA blocks and other, more hydrophilic blocks leads to self-assembly in solution, creating unique nanoscale structures like micelles or vesicles. [] This self-assembly behavior is highly attractive for applications such as drug delivery, where the hydrophobic domains can encapsulate drug molecules, and the hydrophilic domains provide water solubility.
Q2: What specific challenges arise when using 1H,1H-perfluorooctyl acrylate (FOA) in Atom Transfer Radical Polymerization (ATRP), and how can they be addressed?
A2: ATRP is a powerful technique for controlling polymer chain growth and architecture, but the polymerization of fluorinated monomers like FOA can be challenging. The highly electronegative fluorine atoms can interact with the metal catalysts commonly used in ATRP, leading to reduced catalytic activity and poor control over polymerization. [] Research indicates that using fluoroalkyl-substituted ligands, such as those based on 2,2′-bipyridine, can enhance the catalyst's compatibility with the fluorinated monomer. [] These modified ligands help to stabilize the catalyst and promote a more controlled polymerization process, resulting in well-defined block copolymers with targeted molecular weights and narrow distributions.
Q3: What unique properties do fluorinated block copolymers, such as those incorporating 1H,1H-perfluorooctyl acrylate (FOA), offer for material applications?
A3: The incorporation of FOA into block copolymers introduces low surface energy characteristics, often leading to oil and water repellent properties. [] This makes them suitable for coatings, especially in applications requiring anti-fouling or easy-to-clean surfaces. Additionally, these copolymers have demonstrated potential in dispersion polymerization within fluorinated solvents. [] For instance, they act as effective stabilizers in the synthesis of cross-linked poly(2-ethylhexyl methacrylate-stat-chloromethylstyrene) particles. The resulting particles, with sizes ranging from 0.3 to 1.5 μm, highlight the potential of these copolymers in controlling particle formation and stabilization within specific fluorinated environments.
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